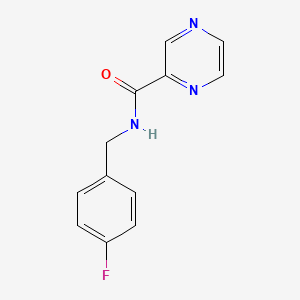

N-(4-fluorobenzyl)-2-pyrazinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

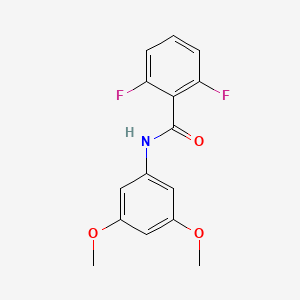

“N-(4-fluorobenzyl)-2-pyrazinecarboxamide” likely contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a carboxamide group (-CONH2), and a 4-fluorobenzyl group. The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached .

Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely be determined using techniques such as NMR spectroscopy, which is commonly used for fluorinated compounds .Chemical Reactions Analysis

The chemical reactions involving “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely depend on the specific conditions and reagents used. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to the unique properties of fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely be influenced by its fluorobenzyl group and pyrazine ring. Fluorinated compounds often have unique properties such as high thermal and chemical stability .科学的研究の応用

Antimycobacterial Activity

Pyrazine derivatives have demonstrated noteworthy pharmacological effects, including antimycobacterial activity . Specifically, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid exhibited high antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Its minimum inhibitory concentration (MIC) was 1.56 µg/mL.

Antibacterial Properties

Pyrazine derivatives have been investigated for their antibacterial effects . While specific studies on this compound are limited, its structural features suggest potential antibacterial activity.

Antidiabetic Applications

Pyrazine derivatives have been studied as potential antidiabetic agents . Notably, Glipizide , a well-known antidiabetic drug, shares structural similarities with pyrazine compounds.

Anticancer Potential

Pyrazine derivatives have shown promise as anticancer agents . Notable examples include bortezomib and Oltipraz , both used in cancer therapy.

Other Miscellaneous Applications

Beyond the mentioned fields, pyrazine derivatives may have additional applications. However, further research is needed to uncover their full potential.

作用機序

Target of Action

Related compounds have been shown to have anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

Similar compounds have been found to inhibit decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1) through the formation of hydrogen bonds with the pivotal active site cys387 residue .

Biochemical Pathways

It’s known that dpre1 is a crucial enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis . Inhibition of this enzyme can disrupt the cell wall formation, leading to the death of the bacteria.

Pharmacokinetics

In silico analysis encompassing adme considerations has been undertaken for similar compounds .

Result of Action

Similar compounds have shown promising antitubercular activity, with a minimum inhibitory concentration (mic) of 156 µg/mL . This suggests that the compound may be effective in inhibiting the growth of Mycobacterium tuberculosis.

将来の方向性

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-3-1-9(2-4-10)7-16-12(17)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJBSTLGTXEAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pyrazine-2-carboxylic acid 4-fluoro-benzylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)

methanone](/img/structure/B5879711.png)

![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)

![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)

![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)

![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)